molecular formula C9H12ClN B7970778 (+)-Tranylcypromine Hydrochloride

(+)-Tranylcypromine Hydrochloride

Cat. No.: B7970778
M. Wt: 169.65 g/mol
InChI Key: ZPEFMSTTZXJOTM-MTFPJWTKSA-N
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Description

(+)-Tranylcypromine Hydrochloride is a chemical compound known for its application in the treatment of certain psychiatric disorders. It is a monoamine oxidase inhibitor (MAOI) that is used primarily as an antidepressant. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Tranylcypromine Hydrochloride typically involves the cyclization of phenylalanine derivatives. One common method includes the following steps:

    Starting Material: Phenylalanine is used as the starting material.

    Cyclization: The phenylalanine derivative undergoes cyclization to form a cyclopropane ring.

    Hydrochloride Formation: The resulting compound is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of phenylalanine derivatives are cyclized under controlled conditions.

    Purification: The crude product is purified using crystallization or chromatography techniques.

    Hydrochloride Conversion: The purified compound is then reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged.

Chemical Reactions Analysis

Types of Reactions

(+)-Tranylcypromine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

Scientific Research Applications

(+)-Tranylcypromine Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: The compound is used to investigate the role of monoamine oxidase in biological systems.

    Medicine: It is primarily used as an antidepressant in the treatment of major depressive disorder and other psychiatric conditions.

    Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications.

Mechanism of Action

(+)-Tranylcypromine Hydrochloride exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, thereby alleviating symptoms of depression. The molecular targets include the active sites of MAO-A and MAO-B enzymes, and the pathways involved are related to neurotransmitter metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    Phenelzine: Another MAOI used as an antidepressant.

    Isocarboxazid: A non-selective MAOI with similar applications.

    Selegiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease and depression.

Uniqueness

(+)-Tranylcypromine Hydrochloride is unique due to its specific structure, which allows it to effectively inhibit both MAO-A and MAO-B enzymes. This dual inhibition results in a broader spectrum of action compared to selective MAO inhibitors like Selegiline. Additionally, its racemic mixture provides a balanced pharmacological profile, making it a versatile compound in both research and clinical settings.

Properties

IUPAC Name

(1S)-2-phenylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8?,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFMSTTZXJOTM-MTFPJWTKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1986-47-6, 4548-34-9
Record name Tranylcypromine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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